molecular formula C11H15NO2 B1682547 3,4,5-Trimethylphenyl methylcarbamate CAS No. 2686-99-9

3,4,5-Trimethylphenyl methylcarbamate

Cat. No. B1682547
CAS RN: 2686-99-9
M. Wt: 193.24 g/mol
InChI Key: AUQAUAIUNJIIEP-UHFFFAOYSA-N
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Description

3,4,5-Trimethylphenyl methylcarbamate is a chemical compound with the linear formula C11H15NO2 . It has a molecular weight of 193.248 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethylphenyl methylcarbamate consists of a carbamate ester group attached to a 3,4,5-trimethylphenyl moiety . The IUPAC Standard InChI is InChI=1S/C11H15NO2/c1-7-5-10(14-11(13)12-4)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) .


Physical And Chemical Properties Analysis

3,4,5-Trimethylphenyl methylcarbamate has a molecular weight of 193.248 . Its linear formula is C11H15NO2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Enzymatic Inhibition in Plants

A study by Frear and Still (1968) demonstrated that an aryl acylamidase from rice hydrolyzes 3,4-dichloropropionanilide and is inhibited by several insecticidal carbamates, including 3,4,5-trimethylphenyl methylcarbamate. This enzyme displayed specificity for certain analogs and was sensitive to inhibition by sulfhydryl reagents (Frear & Still, 1968).

Chemical Hydrolysis and Mechanism

Ouertani, Latrous El Attache, and Hamida (2012) investigated the alkaline hydrolysis of landrin, chemically similar to 3,4,5-trimethylphenyl-N-methylcarbamate. Their research highlighted the specific hydrolytic mechanism and involved a kinetic study to understand the degradation process in aqueous media (Ouertani, Latrous El Attache, & Hamida, 2012).

Insecticide Toxicity and Safety Evaluation

Vandekar, Reiner, Svetličić, and Fajdetić (1965) assessed the toxicity of carbamates, including 3,4,5-trimethylphenyl N-methylcarbamate, in relation to their inhibition of cholinesterase. Their research suggested differences in the safety profiles of carbamates compared to organophosphates, emphasizing that carbamates might produce incapacitating symptoms at doses lower than lethal levels (Vandekar et al., 1965).

Metabolism in Biological Systems

Douch and Smith (1971) explored the oxidation of 3,5-di-tert.-butylphenyl N-methylcarbamate in various insects and by mouse liver enzymes. This study contributes to understanding how similar carbamate compounds are metabolized in different biological systems (Douch & Smith, 1971).

Analytical Chemistry Applications

Bromilow and Lord (1976) investigated the formation of derivatives in gas-liquid chromatography using trimethylphenylammonium hydroxide, which included studies on sulfur-containing carbamates. This research provides insight into the analytical chemistry techniques relevant to compounds like 3,4,5-trimethylphenyl methylcarbamate (Bromilow & Lord, 1976).

Safety And Hazards

While specific safety and hazard information for 3,4,5-Trimethylphenyl methylcarbamate is not available in the search results, general precautions should be taken while handling it. This includes avoiding dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(3,4,5-trimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-10(14-11(13)12-4)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQAUAIUNJIIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040322
Record name 3,4,5-Trimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethylphenyl methylcarbamate

CAS RN

2686-99-9
Record name 3,4,5-Trimethacarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2686-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethacarb [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethylphenyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4,5-TRIMETHYLPHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG6XSN0Z2I
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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